molecular formula C15H22BNO4 B8096440 (S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid

(S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid

Cat. No.: B8096440
M. Wt: 291.15 g/mol
InChI Key: IEWINWZBOPBDCU-LBPRGKRZSA-N
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Description

(S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid is a useful research compound. Its molecular formula is C15H22BNO4 and its molecular weight is 291.15 g/mol. The purity is usually 95%.
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Biological Activity

(S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid, commonly referred to as a boron-containing amino acid derivative, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl group. The molecular formula is C20H30BNO6C_{20}H_{30}BNO_6 with a molecular weight of approximately 391.28 g/mol. Its IUPAC name is (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid .

Key Properties

PropertyValue
Molecular FormulaC20H30BNO6
Molecular Weight391.28 g/mol
CAS Number216439-76-8
Purity95%
SolubilityHigh
Boiling PointNot available

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that the compound may exhibit inhibitory effects on certain enzymes and receptors involved in metabolic pathways.

Inhibition Studies

Recent studies have evaluated the compound's potential as an inhibitor of tryptophan hydroxylase (TPH), an enzyme critical for serotonin biosynthesis. In one study, derivatives of this compound showed significant inhibitory activity against TPH1 with an inhibition rate exceeding 60% at concentrations of 100 µM .

Table: Inhibition Rates of Various Derivatives

Compound IDInhibition Rate (%) at 100 µM
Compound 664
Compound 9a45
Compound 9b82
Compound 11a58
Compound 11b94

This table summarizes the inhibition rates of different derivatives based on structural modifications. Notably, compounds with specific substitutions at the para position demonstrated enhanced inhibitory effects.

Pharmacokinetics

Pharmacokinetic evaluations suggest that the compound exhibits favorable absorption characteristics. It has been reported to have high gastrointestinal absorption potential and does not significantly inhibit major cytochrome P450 isoforms .

Case Study: Pharmacokinetic Profile

In a study involving intravenous administration in rats, the pharmacokinetic profile indicated that while the compound had reasonable bioavailability (AUC of approximately 1.2 μg h/mL), it struggled with blood-brain barrier (BBB) permeability, which limits its central nervous system applications .

Toxicological Assessments

Early assessments indicate that this compound exhibits low toxicity profiles in vitro. However, comprehensive toxicological studies are necessary to fully understand its safety profile for therapeutic use.

Properties

IUPAC Name

(2S)-2-amino-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)11-7-5-10(6-8-11)9-12(17)13(18)19/h5-8,12H,9,17H2,1-4H3,(H,18,19)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWINWZBOPBDCU-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid
Reactant of Route 2
(S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
(S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
(S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid
Reactant of Route 5
Reactant of Route 5
(S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid
Reactant of Route 6
Reactant of Route 6
(S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.